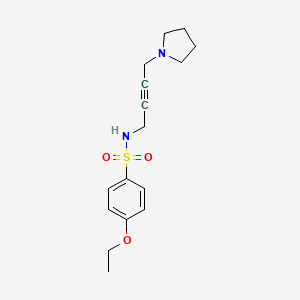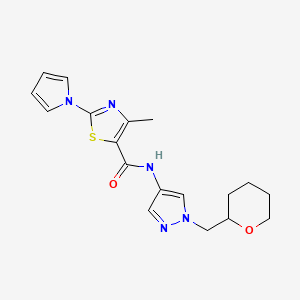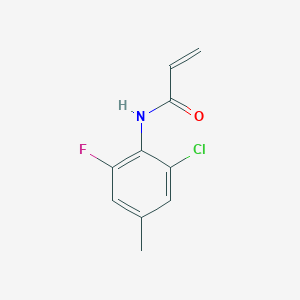
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, an ethoxy group at the 4-position of the benzene ring, and a but-2-yn-1-yl group also attached to the benzene ring through a nitrogen atom of a pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the ethoxy group, and the pyrrolidine ring. The alkyne in the but-2-yn-1-yl group could potentially be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the nonpolar benzene ring could impart both polar and nonpolar characteristics to the molecule .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of benzenesulfonamide, investigating their structure and potential applications. For example, studies have focused on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, highlighting their potential in photocatalytic applications and photodynamic therapy for cancer treatment due to their favorable fluorescence, singlet oxygen production, and photostability (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021); (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2022).
Metal Coordination and Catalysis
Other studies have explored benzenesulfonamide derivatives as prospective ligands for metal coordination, demonstrating their molecular and supramolecular structures and potential in forming complexes with metals. These complexes are studied for their structural properties and potential catalytic activities, suggesting their applicability in various chemical processes (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Antiproliferative and Antimicrobial Activities
Research has also been conducted on the antiproliferative and antimicrobial activities of novel compounds containing benzenesulfonamide derivatives. These studies aim to identify new therapeutic agents, with some compounds showing promising results against various cancer cell lines and microbial species, suggesting potential applications in developing new anticancer and antimicrobial drugs (Somayeh Motavallizadeh, Asal Fallah-Tafti, & Saeedeh Maleki, 2014).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the influence of various substituents on the benzenesulfonamide core on the properties and activity of the molecule .
properties
IUPAC Name |
4-ethoxy-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)17-11-3-4-12-18-13-5-6-14-18/h7-10,17H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBPKFXTMBRILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)
![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)


![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)
![5,6-Dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2652610.png)
![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2652613.png)

